
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide, also known as MP-0420, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of sulfonylbenzamides and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and addiction. By blocking this receptor, this compound may modulate the activity of the serotonergic system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anxiolytic and antidepressant effects in animal models. It has also been found to reduce drug-seeking behavior in rats. Additionally, it has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide is that it has been shown to have a low toxicity profile in animal studies. Additionally, it has been found to be effective in reducing drug-seeking behavior in rats, which may have implications for addiction treatment. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, studies could investigate the effects of this compound on other neurotransmitter systems, such as the glutamatergic system, which may have implications for the treatment of other psychiatric disorders. Finally, studies could investigate the potential use of this compound in combination with other drugs for the treatment of addiction.
Métodos De Síntesis
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide can be synthesized using various methods, including the reaction of 4-methylbenzoyl chloride with 2-phenylcyclopropylamine, followed by the reaction of the resulting intermediate with piperidine-3-sulfonic acid chloride. Another method involves the reaction of 4-methylbenzoyl isocyanate with 2-phenylcyclopropylamine, followed by the reaction with piperidine-3-sulfonic acid.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide has been studied extensively for its potential therapeutic applications in various diseases such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been found to reduce drug-seeking behavior in rats, suggesting its potential use in addiction treatment.
Propiedades
IUPAC Name |
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-10-11-18(14-21(16)28(26,27)24-12-6-3-7-13-24)22(25)23-20-15-19(20)17-8-4-2-5-9-17/h2,4-5,8-11,14,19-20H,3,6-7,12-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPJBYURCZBQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2C3=CC=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

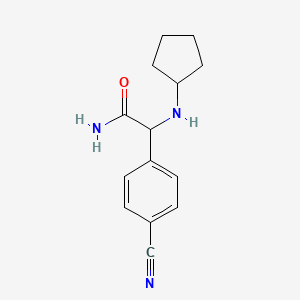
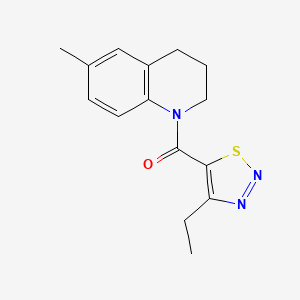
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
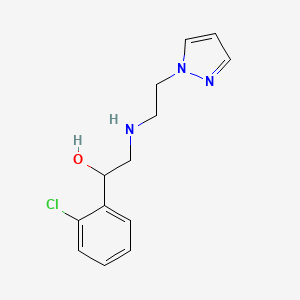
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
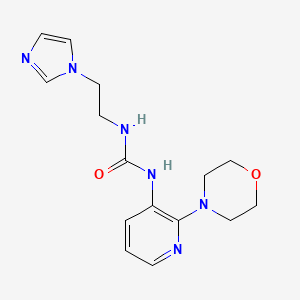
![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)
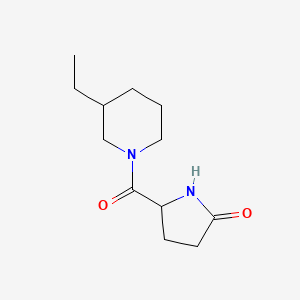

![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)
